Acridine, 9-(4-methyl-1-piperazinyl)-
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Overview
Description
Acridine, 9-(4-methyl-1-piperazinyl)- is a heterocyclic compound that belongs to the acridine family. Acridine derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The compound features an acridine core with a 4-methyl-1-piperazinyl substituent, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acridine, 9-(4-methyl-1-piperazinyl)- typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound.
Industrial Production Methods
Industrial production methods for acridine derivatives often involve large-scale cyclization reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yields and purity of the final product. Parallel solid-phase synthesis and photocatalytic synthesis are also employed for the large-scale production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
Acridine, 9-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazinyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxides, while reduction can produce reduced acridine derivatives.
Scientific Research Applications
Acridine, 9-(4-methyl-1-piperazinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of dyes, pigments, and fluorescent probes.
Mechanism of Action
The mechanism of action of acridine, 9-(4-methyl-1-piperazinyl)- primarily involves DNA intercalation. The planar acridine core intercalates between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription . This mechanism is particularly relevant in its anticancer activity, where it inhibits the proliferation of cancer cells by targeting DNA.
Comparison with Similar Compounds
Similar Compounds
Acriflavine: An acridine derivative with antimicrobial properties.
Proflavine: Another acridine derivative used as a disinfectant and antiseptic.
Tacrine: A 9-aminoacridine derivative used in the treatment of Alzheimer’s disease.
Uniqueness
Acridine, 9-(4-methyl-1-piperazinyl)- is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the 4-methyl-1-piperazinyl group contributes to its distinct pharmacological profile, making it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
113106-18-6 |
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Molecular Formula |
C18H19N3 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
9-(4-methylpiperazin-1-yl)acridine |
InChI |
InChI=1S/C18H19N3/c1-20-10-12-21(13-11-20)18-14-6-2-4-8-16(14)19-17-9-5-3-7-15(17)18/h2-9H,10-13H2,1H3 |
InChI Key |
XHTLDEKMWBOVSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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